molecular formula C30H32O9 B12387062 Isolappaol A CAS No. 131400-96-9

Isolappaol A

Cat. No.: B12387062
CAS No.: 131400-96-9
M. Wt: 536.6 g/mol
InChI Key: YMWGUENGTNUIRA-OUZJQUPYSA-N
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Preparation Methods

Isolappaol A is primarily obtained through extraction from the roots of Arctium lappa. The preparation process involves several steps:

Chemical Reactions Analysis

Isolappaol A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups, to form ethers and esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Isolappaol A has a wide range of scientific research applications:

Mechanism of Action

Isolappaol A exerts its effects primarily through the upregulation of the JNK-1 protein, which in turn activates the DAF-16 transcription factor. This signaling cascade promotes longevity and stress resistance in Caenorhabditis elegans. The molecular targets of this compound include components of the JNK-1-DAF-16 pathway, which are involved in regulating stress response and aging .

Comparison with Similar Compounds

Isolappaol A is unique among lignans due to its specific structure and biological activity. Similar compounds include:

    Lappaol C: Another lignan isolated from Arctium lappa with similar anti-aging properties.

    Lappaol D: A lignan with anti-inflammatory and anti-cancer properties.

    Lappaol F: Known for its antioxidant activity.

    Diarctigenin: A lignan with potential anti-cancer properties

This compound stands out due to its specific ability to upregulate JNK-1 and promote longevity through the JNK-1-DAF-16 pathway, which is not as prominently observed in the other lignans.

Properties

CAS No.

131400-96-9

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

IUPAC Name

(3R,4R)-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C30H32O9/c1-35-25-11-16(4-6-23(25)32)8-19-15-38-30(34)20(19)9-17-10-21-22(14-31)28(39-29(21)27(12-17)37-3)18-5-7-24(33)26(13-18)36-2/h4-7,10-13,19-20,22,28,31-33H,8-9,14-15H2,1-3H3/t19-,20+,22-,28+/m0/s1

InChI Key

YMWGUENGTNUIRA-OUZJQUPYSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@@H]4[C@H](COC4=O)CC5=CC(=C(C=C5)O)OC

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4C(COC4=O)CC5=CC(=C(C=C5)O)OC

Origin of Product

United States

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